molecular formula C14H12BrN3S B13956908 (6-Bromo-thieno[2,3-D]pyrimidin-4-YL)-(1-phenyl-ethyl)-amine

(6-Bromo-thieno[2,3-D]pyrimidin-4-YL)-(1-phenyl-ethyl)-amine

Cat. No.: B13956908
M. Wt: 334.24 g/mol
InChI Key: VRNQAFKWBFDABH-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of (6-Bromo-thieno[2,3-D]pyrimidin-4-YL)-(1-phenyl-ethyl)-amine typically involves multiple steps. One common method starts with the Gewald reaction, which forms the thienopyrimidine core. This is followed by bromination and chlorination steps to introduce the bromo and chloro substituents . The process can be scaled up for industrial production, ensuring a robust and practical synthesis route .

Chemical Reactions Analysis

(6-Bromo-thieno[2,3-D]pyrimidin-4-YL)-(1-phenyl-ethyl)-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used .

Scientific Research Applications

(6-Bromo-thieno[2,3-D]pyrimidin-4-YL)-(1-phenyl-ethyl)-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (6-Bromo-thieno[2,3-D]pyrimidin-4-YL)-(1-phenyl-ethyl)-amine involves its interaction with specific molecular targets. For instance, in cancer treatment, it may inhibit certain kinases involved in cell proliferation. The compound’s structure allows it to bind to these targets effectively, disrupting their normal function and leading to therapeutic effects .

Comparison with Similar Compounds

(6-Bromo-thieno[2,3-D]pyrimidin-4-YL)-(1-phenyl-ethyl)-amine can be compared to other thienopyrimidine derivatives. Similar compounds include:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C14H12BrN3S

Molecular Weight

334.24 g/mol

IUPAC Name

6-bromo-N-(1-phenylethyl)thieno[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C14H12BrN3S/c1-9(10-5-3-2-4-6-10)18-13-11-7-12(15)19-14(11)17-8-16-13/h2-9H,1H3,(H,16,17,18)

InChI Key

VRNQAFKWBFDABH-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NC2=C3C=C(SC3=NC=N2)Br

Origin of Product

United States

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